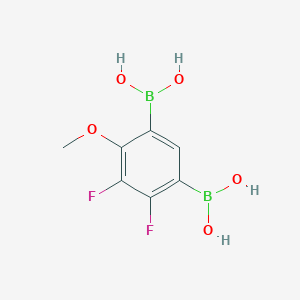![molecular formula C13H16ClN3 B2744901 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile CAS No. 48167-19-7](/img/structure/B2744901.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
作用機序
Target of Action
Similar compounds such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and 1-(3-Chlorophenyl)piperazine have been associated with the serotonin system, suggesting that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may also interact with serotonin receptors.
Mode of Action
Related compounds like carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . This suggests that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile might interact with its targets in a similar manner, leading to changes in cellular metabolism.
Biochemical Pathways
Related compounds have been shown to impact oxidative phosphorylation , suggesting that this compound may also influence energy metabolism pathways within the cell.
Pharmacokinetics
A related compound, trazodone, has been shown to have acceptable absolute bioavailability with substantial variability in time to maximum plasma concentration . This suggests that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may have similar ADME properties, impacting its bioavailability.
Result of Action
Related compounds have been shown to have antioxidant properties , suggesting that this compound may also have a protective effect against oxidative stress.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .
生化学分析
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules, which could suggest potential interactions for 4-(3-Chlorophenyl)-1-piperazinepropanenitrile .
Molecular Mechanism
The molecular mechanism of action of 4-(3-Chlorophenyl)-1-piperazinepropanenitrile is not well established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 3-chlorophenylpiperazine with a suitable nitrile compound. One common method involves the use of 3-chlorophenylpiperazine and acrylonitrile under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted piperazine derivatives.
科学的研究の応用
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a building block for the synthesis of other industrial chemicals.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)-1-piperazinepropanenitrile
- 4-(3-Chlorophenyl)-1-piperazineethanol
- 4-(3-Chlorophenyl)-1-piperazinebutanenitrile
Uniqueness
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPLPLEPVUEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-Chlorophenoxy)ethyl]benzotriazole](/img/structure/B2744819.png)


![N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B2744824.png)

![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)

![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)
![6-(benzylamino)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744832.png)
![3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2744834.png)




